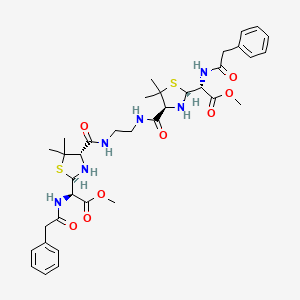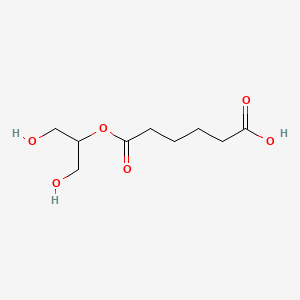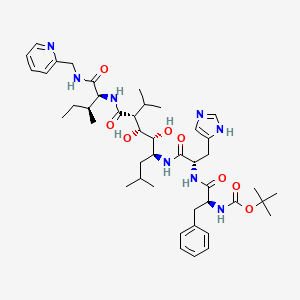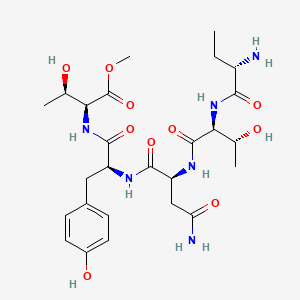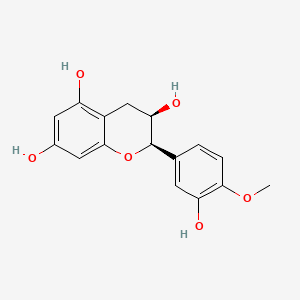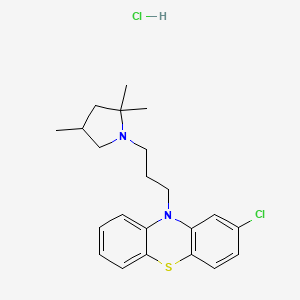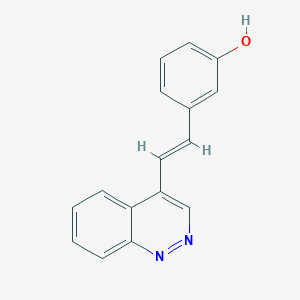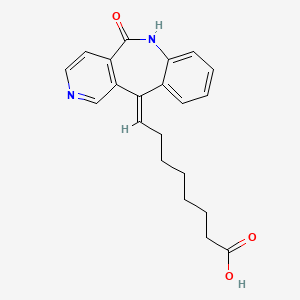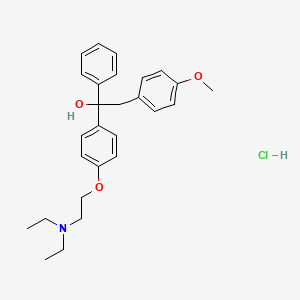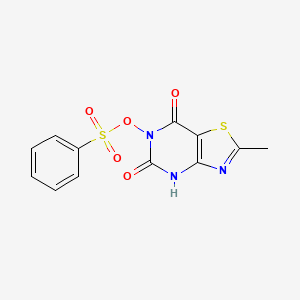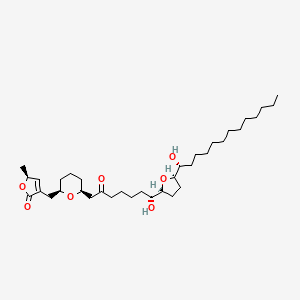
Aromin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aromin is a fascinating compound that has garnered significant attention in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in numerous applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aromin typically involves several steps, starting with the preparation of its precursor compounds. One common method involves the reaction of benzene with specific reagents under controlled conditions to form the desired aromatic compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using advanced techniques. These methods may include continuous flow reactors, which allow for precise control over reaction parameters and efficient production of large quantities of this compound. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Aromin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield aromatic ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the aromatic ring.
Scientific Research Applications
Aromin has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, this compound derivatives are used as probes to investigate cellular processes and molecular interactions. In medicine, this compound-based compounds have shown promise as potential therapeutic agents for treating various diseases. Additionally, this compound is utilized in the industry for the production of polymers, dyes, and other valuable materials.
Mechanism of Action
The mechanism of action of Aromin involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied.
Comparison with Similar Compounds
Aromin can be compared with other similar aromatic compounds, such as benzene, toluene, and naphthalene. While these compounds share some structural similarities, this compound’s unique properties, such as its reactivity and functional group compatibility, make it distinct. For example, this compound may exhibit different reactivity patterns or form unique derivatives compared to benzene or toluene.
Properties
CAS No. |
273199-68-1 |
|---|---|
Molecular Formula |
C35H60O7 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
(2S)-4-[[(2R,6S)-6-[(7R)-7-hydroxy-7-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-2-oxoheptyl]oxan-2-yl]methyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-12-19-31(37)33-21-22-34(42-33)32(38)20-14-13-16-28(36)25-30-18-15-17-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30-,31+,32+,33+,34+/m0/s1 |
InChI Key |
ZWYPFAOMSUWVRZ-DVDQRWFCSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(=O)C[C@@H]2CCC[C@@H](O2)CC3=C[C@@H](OC3=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CC2CCCC(O2)CC3=CC(OC3=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


